molecular formula C11H8ClN5 B14199522 3-[(5-Amino-6-chloropyrimidin-4-yl)amino]benzonitrile CAS No. 833450-89-8

3-[(5-Amino-6-chloropyrimidin-4-yl)amino]benzonitrile

Katalognummer: B14199522
CAS-Nummer: 833450-89-8
Molekulargewicht: 245.67 g/mol
InChI-Schlüssel: WSGHRCSSNTZWOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(5-Amino-6-chloropyrimidin-4-yl)amino]benzonitrile is a compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and are used in various therapeutic applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Amino-6-chloropyrimidin-4-yl)amino]benzonitrile typically involves multiple steps. One common method involves the nucleophilic displacement of a chloro group in a pyrimidine ring with an amino group. For example, the synthesis of a similar compound, rilpivirine, involves the following steps :

    Synthesis of (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride: This intermediate is prepared using a reaction involving acrylonitrile and an amine.

    Synthesis of 4-[(4-chloropyrimidin-2-yl)amino]benzonitrile: This step involves the reaction of the intermediate with a chloropyrimidine derivative.

    Final Product Formation: The final step involves the nucleophilic displacement of the chloro group in the pyrimidine ring with an amino group to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and scalability. Techniques such as microwave-promoted synthesis can be used to reduce reaction times and improve yields .

Analyse Chemischer Reaktionen

Types of Reactions

3-[(5-Amino-6-chloropyrimidin-4-yl)amino]benzonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group in the pyrimidine ring can be displaced by nucleophiles such as amines.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and other nucleophiles can be used for substitution reactions.

    Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Agents such as sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrimidine derivatives .

Wissenschaftliche Forschungsanwendungen

3-[(5-Amino-6-chloropyrimidin-4-yl)amino]benzonitrile has several scientific research applications, including:

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-[(5-Amino-6-chloropyrimidin-4-yl)amino]benzonitrile is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct biological activities. Its ability to serve as a scaffold for various bioactive compounds makes it a valuable molecule in medicinal chemistry and drug development .

Eigenschaften

CAS-Nummer

833450-89-8

Molekularformel

C11H8ClN5

Molekulargewicht

245.67 g/mol

IUPAC-Name

3-[(5-amino-6-chloropyrimidin-4-yl)amino]benzonitrile

InChI

InChI=1S/C11H8ClN5/c12-10-9(14)11(16-6-15-10)17-8-3-1-2-7(4-8)5-13/h1-4,6H,14H2,(H,15,16,17)

InChI-Schlüssel

WSGHRCSSNTZWOU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)NC2=C(C(=NC=N2)Cl)N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.